molecular formula C10H10N2S B1647592 3-[4-(methylthio)phenyl]-1H-pyrazole CAS No. 474706-34-8

3-[4-(methylthio)phenyl]-1H-pyrazole

Cat. No.: B1647592
CAS No.: 474706-34-8
M. Wt: 190.27 g/mol
InChI Key: ABAXDZCPRLKVEN-UHFFFAOYSA-N
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Description

3-[4-(methylthio)phenyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-(methylthio)phenyl group

Scientific Research Applications

3-[4-(methylthio)phenyl]-1H-pyrazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylthio)phenyl]-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by high yields (78-92%) and simple operation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methylthio)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

    Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

    Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated or nitrated derivatives.

    Cyclization: Various fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-[4-(methylthio)phenyl]-1H-pyrazole involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(methylthio)phenyl]-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methylthio group offers additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAXDZCPRLKVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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